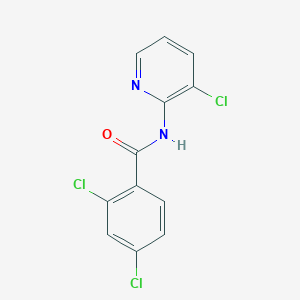
2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide, also known as pyridate, is a selective herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity. Pyridate works by inhibiting the growth of weeds, while leaving crops unharmed. In
作用機序
Pyridate works by inhibiting the biosynthesis of lipids in plants. Specifically, it inhibits the enzyme acetyl-CoA carboxylase, which is involved in the production of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Pyridate has been shown to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized and excreted from the body, with no evidence of accumulation in tissues. Pyridate has also been shown to have no adverse effects on the growth and development of crops.
実験室実験の利点と制限
Pyridate is a useful tool for studying the role of lipids in plant growth and development. It can be used to investigate the biochemical and physiological effects of lipid biosynthesis inhibition in plants. However, 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide has a short half-life in the environment, which can make it difficult to carry out long-term experiments.
将来の方向性
There are several areas of research that could benefit from further investigation of 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide. One potential application is in the development of new herbicides that are effective against weeds that have developed resistance to current herbicides. Another area of research is the potential use of this compound in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells. Finally, further investigation is needed to better understand the mechanisms underlying the low toxicity of this compound to mammals, birds, and aquatic organisms.
In conclusion, this compound is a selective herbicide that has been widely used in agriculture for several decades. Its effectiveness, low toxicity, and selectivity make it a valuable tool for controlling weeds. Pyridate has also been studied for its potential use in the treatment of cancer and as a tool for investigating the role of lipids in plant growth and development. Further research is needed to fully explore the potential applications of this compound in these areas.
合成法
Pyridate can be synthesized through a multistep process, starting with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to produce 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 3-chloro-2-pyridinecarboxylic acid to produce 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide. The synthesis process is relatively simple and can be carried out on a large scale.
科学的研究の応用
Pyridate has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. Pyridate is also effective in controlling weeds that have developed resistance to other herbicides. In addition to its use in agriculture, 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide has also been studied for its potential use in the treatment of certain types of cancer.
特性
IUPAC Name |
2,4-dichloro-N-(3-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O/c13-7-3-4-8(10(15)6-7)12(18)17-11-9(14)2-1-5-16-11/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZHOSVMMNLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
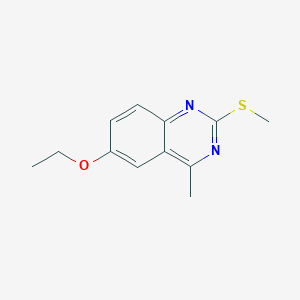

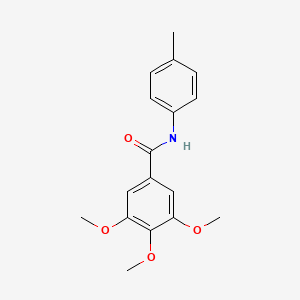

![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)
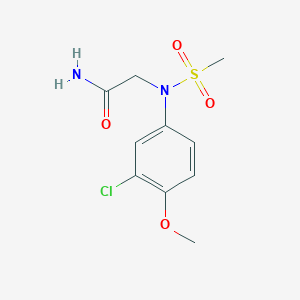
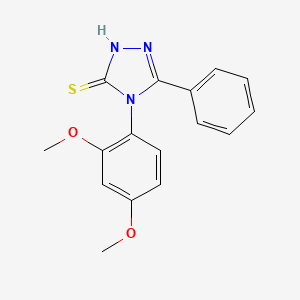
![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)


